1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene is an organic compound characterized by the presence of a bromine atom, a tert-butoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene typically involves the bromination of 1-(tert-butoxy)ethyl-3-methylbenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide or methanethiolate, leading to the formation of new compounds.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles like cyanide or methanethiolate in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.
Major Products:
Substitution: Products depend on the nucleophile used, such as nitriles or thiols.
Elimination: Alkenes are the major products formed.
Scientific Research Applications
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving brominated compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene involves its reactivity due to the presence of the bromine atom and the tert-butoxy group. The bromine atom can participate in substitution and elimination reactions, while the tert-butoxy group can stabilize intermediates formed during these reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-(2-Bromoethyl)-3-methylbenzene: Lacks the tert-butoxy group, making it less sterically hindered.
1-(tert-Butoxy)-2-bromo-3-methylbenzene: Different positioning of the bromine and tert-butoxy groups, leading to different reactivity.
Uniqueness: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene is unique due to the combination of the bromine atom and the tert-butoxy group, which influences its reactivity and stability. This makes it a valuable compound for specific synthetic applications and research studies .
Biological Activity
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its structure features a bromine atom, a tert-butoxy group, and a methylbenzene moiety, which contribute to its unique biological activities. This article reviews the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic uses, and relevant research findings.
The compound's chemical structure allows it to interact with various biological targets. The bromine atom can engage in electrophilic substitution reactions, while the tert-butoxy group enhances lipophilicity, facilitating membrane penetration and interaction with proteins. The methyl group influences steric and electronic properties, affecting binding affinity and reactivity.
Table 1: Chemical Structure
Component | Description |
---|---|
Bromine | Electrophilic site |
Tert-butoxy group | Enhances lipophilicity |
Methyl group | Modulates steric and electronic properties |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of certain bacterial strains. The exact mechanism is under investigation, but it may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity and Antitumor Activity
Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, its derivatives have been evaluated for antiproliferative activity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The presence of specific substituents on the benzene ring has been correlated with enhanced cytotoxic effects .
Case Studies
- Cytotoxicity Evaluation : A study reported IC50 values for various derivatives of related compounds against multiple cancer cell lines. The findings indicated that modifications to the benzene ring significantly impacted the cytotoxic potency. For example, compounds with methoxy substitutions demonstrated increased activity compared to their unsubstituted counterparts .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of halogenated compounds similar to this compound. Results indicated that brominated compounds generally exhibited stronger antibacterial properties than their non-brominated analogs .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Potential Therapeutic Applications
Due to its biological activities, this compound is being explored for potential therapeutic applications in drug development. Its ability to modulate enzyme activity and interact with cellular receptors positions it as a candidate for further investigation in pharmacological studies .
Properties
Molecular Formula |
C13H19BrO |
---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-3-methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-10-6-5-7-11(8-10)12(9-14)15-13(2,3)4/h5-8,12H,9H2,1-4H3 |
InChI Key |
JYKFUEAEGHCYES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CBr)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.